Arbutin Arbutin p-Hydroxyphenyl beta-D-glucopyranoside is a natural product found in Pyrus communis, Pyrus pyraster, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 497-76-7
VCID: VC0519257
InChI: InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2
SMILES: O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(O)C=C2
Molecular Formula: C12H16O7
Molecular Weight: 272.25 g/mol

Arbutin

CAS No.: 497-76-7

Cat. No.: VC0519257

Molecular Formula: C12H16O7

Molecular Weight: 272.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Arbutin - 497-76-7

Specification

CAS No. 497-76-7
Molecular Formula C12H16O7
Molecular Weight 272.25 g/mol
IUPAC Name 2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2
Standard InChI Key BJRNKVDFDLYUGJ-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(O)C=C2
Canonical SMILES C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O
Appearance Solid powder
Colorform Colorless elongated prisms from moist ethyl acetate
White powder (pure synthetic)
Needles (water + 1)
Melting Point 199 °C
142 - 143 °C

Introduction

Chemical and Physical Properties of Arbutin

Structural Characteristics and Isomerism

Arbutin (C₁₂H₁₆O₇) consists of a hydroquinone moiety linked to a glucose unit via a β-glycosidic bond in its natural form (β-arbutin). The synthetic α-arbutin isomer features an α-glycosidic linkage, conferring distinct stereochemical properties . X-ray crystallography reveals that β-arbutin adopts a chair conformation with the hydroquinone group equatorial to the glucopyranose ring, whereas α-arbutin’s axial orientation enhances its stability in aqueous solutions . This structural divergence impacts biological activity: α-arbutin demonstrates 10-fold greater tyrosinase inhibition compared to β-arbutin at equimolar concentrations .

Solubility and Stability Profiles

Arbutin’s solubility varies significantly between isomers. β-Arbutin dissolves readily in polar solvents (10–15 g/100 mL in water at 20°C) but remains insoluble in chloroform and ether . α-Arbutin exhibits superior aqueous solubility (151 g/L at 20°C), attributed to its enhanced hydrogen-bonding capacity . Both isomers demonstrate pH-dependent stability, with optimal preservation at pH 5.0. Degradation pathways involve hydrolysis to hydroquinone, particularly under alkaline conditions, necessitating stabilizers like ascorbic acid in formulations .

Table 1: Comparative Physicochemical Properties of α- and β-Arbutin

Propertyα-Arbutinβ-Arbutin
Molecular Weight272.25 g/mol272.25 g/mol
Melting Point195–196°C198–201°C
Water Solubility (20°C)151 g/L10–15 g/100 mL
Log P-1.49-2.1
Tyrosinase IC₅₀0.48 mM4.8 mM

Pharmacological Mechanisms and Biological Activities

Anti-inflammatory and Antioxidant Effects

UVB-induced skin inflammation is mitigated through arbutin’s suppression of nuclear factor-kappa B (NF-κB) and subsequent downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) . In murine models, topical α-arbutin (2% w/w) reduced epidermal thickness by 38% and mast cell infiltration by 52% compared to UVB-exposed controls . Antioxidant activity involves scavenging hydroxyl radicals (IC₅₀ = 89 μM) and inhibiting lipid peroxidation in cardiac lysosomes, preserving mitochondrial α-ketoglutarate dehydrogenase activity .

Dermatological Applications and Cosmetic Use

Hyperpigmentation Management

Clinical trials validate arbutin’s efficacy in treating melasma and post-inflammatory hyperpigmentation. A 12-week study with 2% α-arbutin serum demonstrated a 34% reduction in melanin index versus placebo (p < 0.01) . Synergistic formulations combining arbutin with niacinamide or retinol enhance penetration through stratum corneum lipid layers, improving bioavailability by 2.7-fold .

Innovations in Delivery Systems

Niosomal encapsulation (arbusomes) increases cutaneous retention time from 4 to 18 hours, enabling sustained release while avoiding hydroquinone’s irritancy . Phase III trials of arbusome gels showed 89% patient satisfaction for solar lentigines clearance versus 47% for conventional creams .

Analytical Techniques for Arbutin Quantification

Chromatographic Separation Methods

Hydrophilic-interaction liquid chromatography (HILIC) on Cyclobond I 2000 columns achieves baseline resolution of α- and β-arbutin within 10 minutes using acetonitrile/water (92:8 v/v) eluents . Method validation shows excellent linearity (R² = 0.9998) across 2–1000 mg/L, with recovery rates of 102.2 ± 2.4% in bearberry supplements .

Table 2: Analytical Performance of HILIC Method for Arbutin Isomers

Parameterα-Arbutinβ-Arbutin
LOD0.8 mg/L0.7 mg/L
LOQ2.4 mg/L2.1 mg/L
Intraday Precision (%RSD)1.21.4
Interday Precision (%RSD)2.32.6

Recent Advances and Future Perspectives

Nanotechnology-Driven Formulations

Solid lipid nanoparticles (SLNs) loaded with α-arbutin demonstrate 3.4-fold enhanced epidermal targeting compared to ethosomal carriers, achieving 98% encapsulation efficiency . Phase II trials of SLN gels show 72% improvement in melasma severity scores versus standard therapies .

Expansion into Metabolic Therapeutics

Emerging data suggest arbutin modulates AMPK pathways, reducing hepatic gluconeogenesis by 41% in diabetic murine models . Clinical trials are investigating its adjunctive role in type 2 diabetes management, with preliminary HbA1c reductions of 0.9% over 24 weeks .

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